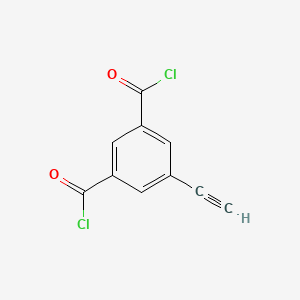![molecular formula C16H22N4S2 B14256137 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- CAS No. 373392-72-4](/img/structure/B14256137.png)
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylaminoethylthio groups attached to a benzenedicarbonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-(dimethylamino)ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or thiols.
科学的研究の応用
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: Modulating their activity and influencing cellular processes.
Interacting with nucleic acids: Affecting gene expression and protein synthesis.
Altering membrane properties: Influencing cell signaling and transport mechanisms.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarbonitrile, 4,4’-oxybis-
- 1,2-Benzenedicarbonitrile, 4-[[2-(dimethylamino)ethyl]thio]-
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is unique due to the presence of two dimethylaminoethylthio groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
373392-72-4 |
|---|---|
分子式 |
C16H22N4S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
4,5-bis[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H22N4S2/c1-19(2)5-7-21-15-9-13(11-17)14(12-18)10-16(15)22-8-6-20(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
MBOAMIIHZVVFDA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCSC1=C(C=C(C(=C1)C#N)C#N)SCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)



![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)

![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)


![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)

